molecular formula C9H7N3O2 B2845960 7-Aminoquinoxaline-6-carboxylic acid CAS No. 1369234-63-8

7-Aminoquinoxaline-6-carboxylic acid

Cat. No.: B2845960
CAS No.: 1369234-63-8
M. Wt: 189.174
InChI Key: JYWIQUYYGIIBPK-UHFFFAOYSA-N
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Description

Significance of Quinoxaline (B1680401) Scaffolds in Academic Research

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring, represents a privileged scaffold in medicinal chemistry and academic research. mdpi.comnih.gov The significance of quinoxaline derivatives stems from their extensive array of biological activities and their capability for multidimensional functionalization. mdpi.comnih.gov These compounds have been investigated for a wide spectrum of pharmacological effects, including anticancer, antiviral, antibacterial, anti-inflammatory, and antimalarial properties. mdpi.comnih.gov

The structural versatility of the quinoxaline core allows for modifications that can enhance biological activity and specificity, making it a focal point in drug discovery and development. nih.gov Researchers have successfully incorporated quinoxaline scaffolds into various therapeutic agents. mdpi.comnih.gov For instance, they are recognized as a basis for anticancer drugs due to their potential to act as protein kinase inhibitors, which play a crucial role in cell signaling pathways related to cancer proliferation. scilit.comnih.govresearchgate.net The ability to tailor the quinoxaline framework allows scientists to design novel molecules targeting specific biological pathways, thereby driving continuous research into this important class of heterocyclic compounds. mdpi.comnih.gov

Historical Context of 7-Aminoquinoxaline-6-carboxylic Acid in Synthetic Chemistry

The synthesis of quinoxaline derivatives has a well-established history, traditionally relying on the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. vulcanchem.comsapub.org This fundamental approach has been adapted and refined over the years to produce a vast library of substituted quinoxalines. The synthesis of specifically functionalized derivatives like this compound is rooted in these classical methods, further elaborated by modern techniques for introducing specific substituents onto the benzene portion of the scaffold.

Historically, the preparation of such a molecule would involve a multi-step process. A key strategy involves nucleophilic aromatic substitution (SNAr) reactions. vulcanchem.com For a compound like this compound, this could involve starting with a quinoxaline core already bearing halogen substituents at the 6 and 7 positions. researchgate.net These halogens can then be sequentially replaced by amino and carboxylic acid groups (or their protected precursors) through controlled substitution reactions. vulcanchem.comresearchgate.net The regioselectivity of these reactions—ensuring the amino group attaches at position 7 and the carboxyl group at position 6—is a critical aspect of the synthesis, often influenced by the electronic properties of other groups on the ring. researchgate.net The final step in such a sequence typically involves the deprotection of the amino and carboxylic acid groups to yield the target molecule. vulcanchem.com

Contemporary Research Paradigms for this compound

In modern chemical research, this compound is primarily valued as a versatile building block for the synthesis of more complex, biologically active molecules. Its structure contains two key functional groups: an amino group and a carboxylic acid group. vulcanchem.com The carboxylic acid at position 6 provides a site for forming amide bonds, while the amino group at position 7 can undergo various reactions, including electrophilic substitution, to facilitate further derivatization. vulcanchem.comnih.gov

Contemporary research leverages this compound in the design of novel therapeutic agents. For example, its structural features are relevant to the development of kinase inhibitors. vulcanchem.com Kinases are crucial targets in cancer therapy, and the quinoxaline scaffold is known to interact with the ATP-binding pockets of these enzymes. researchgate.netvulcanchem.com The specific placement of the amino and carboxylic acid groups on the this compound backbone allows for tailored interactions within these binding sites, potentially leading to high potency and selectivity. vulcanchem.com Current research paradigms focus on using this compound as a core structure in structure-activity relationship (SAR) studies, where systematic modifications are made to explore and optimize interactions with biological targets. nih.gov

Interactive Data Tables

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₇N₃O₂ vulcanchem.com
Molecular Weight 189.174 g/mol vulcanchem.com
InChI InChI=1S/C9H7N3O2/c10-6-4-8-7(11-1-2-12-8)3-5(6)9(13)14/h1-4H,10H2,(H,13,14) vulcanchem.com
SMILES C1=CN=C2C=C(C(=CC2=N1)C(=O)O)N vulcanchem.com

Overview of Synthetic Approaches for Quinoxaline Derivatives

Synthetic MethodDescriptionKey ReactantsRelevance to this compound
Condensation Reaction A foundational method where a benzene ring with two adjacent amino groups reacts with a compound containing two adjacent carbonyl groups to form the pyrazine ring.o-phenylenediamines and α-dicarbonyl compounds. vulcanchem.comForms the core quinoxaline scaffold.
Nucleophilic Aromatic Substitution (SNAr) A halogen atom on the quinoxaline ring is displaced by a nucleophile, such as an amine. vulcanchem.comresearchgate.netHalogenated quinoxalines and amines/other nucleophiles. vulcanchem.comresearchgate.netA key method for introducing the amino group at the 7-position. vulcanchem.comresearchgate.net
Beirut Reaction A method for synthesizing quinoxaline 1,4-dioxides from benzofuroxans and CH-acids, which can lead to a mixture of 6- and 7-substituted isomers. mdpi.comBenzofuroxans and β-keto-nitriles (e.g., benzoylacetonitrile). mdpi.comCan be used to synthesize 7-amino substituted quinoxaline precursors. mdpi.com
Functional Group Interconversion Modification of existing functional groups, such as the hydrolysis of an ester or nitrile to a carboxylic acid, or the reduction of a nitro group to an amine.Quinoxaline precursors with appropriate functional groups.Used in later stages to reveal the final amino and carboxylic acid functionalities. vulcanchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-aminoquinoxaline-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c10-6-4-8-7(11-1-2-12-8)3-5(6)9(13)14/h1-4H,10H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWIQUYYGIIBPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=C(C(=CC2=N1)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 7 Aminoquinoxaline 6 Carboxylic Acid and Its Precursors

Established Synthetic Routes and Their Mechanistic Insights

The construction of the 7-Aminoquinoxaline-6-carboxylic acid scaffold primarily relies on the formation of the quinoxaline (B1680401) ring system from appropriately substituted benzene (B151609) precursors. The classical and most direct approach involves the condensation of a substituted o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound.

Multi-Step Synthesis Pathways

A common multi-step pathway to this compound initiates with a suitably substituted aniline (B41778) or benzoic acid. A key precursor for this synthesis is 3,4-diaminobenzoic acid or its derivatives. The synthesis of 3,4-diaminobenzoic acid itself can be achieved from 4-aminobenzoic acid through a sequence of acetylation, nitration, hydrolysis, and reduction.

One plausible synthetic route to this compound can be envisioned as follows:

Nitration of a protected 4-aminobenzoic acid derivative: To direct the incoming nitro group to the desired position, the amino group of 4-aminobenzoic acid is typically first protected, for example, by acetylation to form 4-acetamidobenzoic acid. Nitration of this protected intermediate would then yield 4-acetamido-3-nitrobenzoic acid.

Reduction of the nitro group and deprotection: The nitro group is then selectively reduced to an amino group, and the protecting group on the other amine is removed to yield 3,4-diaminobenzoic acid.

Quinoxaline ring formation: The resulting 3,4-diaminobenzoic acid is then condensed with a suitable 1,2-dicarbonyl compound, such as glyoxal, to form the quinoxaline-6-carboxylic acid.

Introduction of the 7-amino group: The final step involves the introduction of the amino group at the 7-position. This can be challenging and may require a nitration reaction on the quinoxaline-6-carboxylic acid followed by reduction. The regioselectivity of the nitration step is crucial and can be influenced by the existing carboxylic acid group.

A notable established method for the synthesis of related 7-aminoquinoxaline derivatives is the Beirut reaction . This reaction involves the condensation of a benzofuroxan (B160326) with a β-ketoester or a related active methylene (B1212753) compound. For the synthesis of a 7-aminoquinoxaline derivative, a 5-aminobenzofuroxan precursor would be required. The high regioselectivity of the Beirut reaction, particularly with electron-donating substituents on the benzofuroxan ring, makes it a valuable tool for obtaining 7-amino-substituted quinoxalines. researchgate.netnih.gov

Convergent and Divergent Synthesis Strategies

Divergent synthesis , on the other hand, starts from a common intermediate that is elaborated into a variety of structurally related compounds. A divergent approach to derivatives of this compound could begin with a pre-formed quinoxaline-6-carboxylic acid scaffold. This core structure could then be subjected to various functionalization reactions at the 7-position, such as nitration followed by reduction to the amine, or halogenation followed by a nucleophilic aromatic substitution with an amine source. This strategy is particularly useful for creating a library of related compounds for structure-activity relationship studies.

Development of Novel and Sustainable Synthetic Approaches

In line with the growing emphasis on environmentally friendly chemical processes, significant efforts have been directed towards developing novel and sustainable methods for quinoxaline synthesis.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are being increasingly applied to the synthesis of quinoxaline derivatives, focusing on the use of greener solvents, catalysts, and energy sources. ijirt.orgekb.eg Key developments include:

Use of Water as a Solvent: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Several studies have reported the successful synthesis of quinoxalines in aqueous media, often with the aid of a catalyst.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. mdpi.com The synthesis of quinoxalines under microwave conditions often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.

Solvent-Free Reactions: Performing reactions in the absence of a solvent minimizes waste and simplifies product isolation. Solvent-free syntheses of quinoxalines have been achieved through grinding or solid-state reactions.

Green Chemistry ApproachConditionsAdvantages
Water as SolventOften requires a catalystEnvironmentally benign, safe
Microwave IrradiationShorter reaction times (e.g., 60 seconds at 160 watts)Increased reaction rates, higher yields, energy efficient. mdpi.com
Solvent-Free ReactionsGrinding or solid-stateReduced waste, simplified work-up

Catalytic Approaches to this compound Synthesis

The use of catalysts is central to many modern synthetic methodologies for quinoxalines, offering improved efficiency, selectivity, and milder reaction conditions. A wide range of catalysts have been explored, including:

Brønsted and Lewis Acids: Traditional acid catalysts like acetic acid are effective but can require harsh conditions. Milder and more recyclable solid acid catalysts are being investigated.

Metal Catalysts: Various metal catalysts, including those based on copper, nickel, and palladium, have been employed for the synthesis of quinoxalines through different reaction pathways.

Organocatalysts: The use of small organic molecules as catalysts is a rapidly growing area in green chemistry. For instance, L-proline has been shown to be an effective and environmentally friendly catalyst for quinoxaline synthesis in water.

Nanocatalysts: Nanomaterials offer high surface area and unique catalytic properties. The use of nanocatalysts in quinoxaline synthesis can lead to high efficiency and easy catalyst recovery and reuse.

Optimization of Synthetic Yields and Scalability for Research Applications

Optimizing synthetic yields and ensuring the scalability of a synthetic route are crucial for the practical application of this compound in research. Key considerations for optimization include:

Reaction Conditions: Careful control of reaction parameters such as temperature, reaction time, solvent, and catalyst loading is essential to maximize the yield of the desired product and minimize the formation of byproducts. For instance, in the synthesis of quinoxaline carboxylic acids, decarboxylation can be a significant side reaction, and optimizing conditions to mitigate this is critical. scispace.com

Purification Methods: Efficient purification techniques are necessary to obtain the target compound with high purity. Crystallization is often a preferred method for large-scale purification as it can be more cost-effective and environmentally friendly than chromatography.

Scalability: A synthetic route that is efficient on a laboratory scale may not be directly transferable to a larger scale. Factors such as heat transfer, mixing, and reagent addition rates need to be carefully considered when scaling up a reaction. A one-minute, catalyst-free synthesis of quinoxalines in methanol (B129727) at room temperature has been reported, demonstrating potential for scalability. researchgate.net

Advanced Structural Analysis and Spectroscopic Characterization of 7 Aminoquinoxaline 6 Carboxylic Acid Derivatives and Complexes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Studies

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms and their connectivity.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the complex proton (¹H) and carbon (¹³C) signals in molecules like 7-Aminoquinoxaline-6-carboxylic acid derivatives, especially when dealing with isomers. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. For a this compound derivative, COSY would show correlations between adjacent aromatic protons on the quinoxaline (B1680401) ring system, helping to trace the connectivity of the spin systems. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps direct one-bond correlations between protons and the carbons they are attached to. columbia.edu This is crucial for assigning the ¹³C signals based on the already identified ¹H signals. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons over two to four bonds. columbia.edu HMBC is particularly vital for piecing together the molecular skeleton. For instance, in distinguishing between 6-amino and 7-amino isomers of a quinoxaline derivative, a crucial four-bond correlation might be observed between a proton at the H-5 position and the carbon at the C-3 position for the 6-amino isomer, a correlation that would be absent in the 7-amino isomer. nih.gov Similarly, correlations from the amino protons or the carboxylic acid proton to nearby carbons in the quinoxaline ring would confirm the substituent positions.

The collective data from these 2D NMR experiments allows for the complete and unambiguous assignment of all ¹H and ¹³C chemical shifts, which is fundamental for structural verification.

Table 1: Expected 2D NMR Correlations for Structural Assignment of this compound

NMR Technique Type of Correlation Expected Correlations for this compound Purpose
COSY ¹H-¹H (through 2-3 bonds) Correlation between H-5 and H-8 protons on the quinoxaline ring. Confirms proton connectivity on the aromatic ring.
HSQC ¹H-¹³C (through 1 bond) Each aromatic proton (H-2, H-3, H-5, H-8) will correlate to its directly attached carbon atom. Assigns carbon signals based on proton assignments.
HMBC ¹H-¹³C (through 2-4 bonds) Proton H-5 correlates to C-7 and C-4. Proton H-8 correlates to C-6 and C-10. Protons from NH₂ group correlate to C-7 and C-8. Confirms the position of the amino and carboxylic acid groups and pieces together the molecular framework.
NOESY ¹H-¹H (through space, <5Å) Correlation between the H-8 proton and the amino group protons. Correlation between the H-5 proton and the carboxylic acid proton. Provides information on spatial proximity and conformation.

Advanced Mass Spectrometry (MS) for Fragmentation Pathway Elucidation

Mass spectrometry is a key analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns.

Tandem mass spectrometry (MS/MS) provides deeper structural insight by isolating a specific ion (the precursor ion) and subjecting it to collision-induced dissociation (CID) to generate product ions. unito.it The resulting fragmentation pattern is characteristic of the molecule's structure. For this compound, fragmentation is expected to occur at the functional groups. libretexts.org

The protonated molecule [M+H]⁺ would likely undergo fragmentation pathways typical for α-amino acids and aromatic carboxylic acids. unito.itnih.gov

Loss of H₂O and CO: A common and energetically favorable fragmentation for protonated α-amino acids involves the sequential loss of water (H₂O) and carbon monoxide (CO) from the carboxylic acid group, resulting in a stable iminium ion. unito.itlibretexts.org This would correspond to a neutral loss of 46 u (18 + 28).

Loss of COOH: Cleavage of the bond between the aromatic ring and the carboxylic acid group could lead to the loss of the entire carboxyl group, observed as a neutral loss of 45 u. libretexts.org

Decarboxylation: In some cases, direct loss of carbon dioxide (CO₂) from the carboxylic acid can occur, especially in modified forms like esters or amides, leading to a neutral loss of 44 u. biorxiv.org

Quinoxaline Ring Fragmentation: The stable quinoxaline ring system itself may undergo characteristic fragmentation, often involving the cleavage of the heterocyclic ring, which can help confirm the core structure.

High-resolution mass spectrometry (HRMS) is essential in this process to determine the exact elemental composition of the fragment ions, allowing for the differentiation between isobaric fragments (e.g., CO vs. N₂). nih.gov Analysis of modified forms, such as esters or amides of the carboxylic acid, would show characteristic fragmentation patterns related to those modifications. For example, an ester might show a loss of the corresponding alcohol molecule. biorxiv.org

Table 2: Postulated MS/MS Fragmentation of Protonated this compound [M+H]⁺

Precursor Ion (m/z) Neutral Loss Mass of Loss (u) Postulated Product Ion Structure
[M+H]⁺ H₂O 18 [M+H - H₂O]⁺
[M+H]⁺ H₂O + CO 46 [M+H - H₂O - CO]⁺ (Iminium ion)
[M+H]⁺ •COOH 45 [M+H - COOH]⁺ (Loss of carboxyl radical)
[M+H]⁺ NH₃ 17 [M+H - NH₃]⁺ (Loss of ammonia)

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com It provides accurate data on bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction (SCXRD) is the "gold standard" for structural characterization. worktribe.com For a molecule like this compound, which possesses both hydrogen bond donors (amino and carboxylic acid groups) and acceptors (carboxylic oxygen and quinoxaline nitrogens), SCXRD is invaluable for studying its solid-state architecture. nih.gov

Co-crystals: The compound is an excellent candidate for forming co-crystals with other molecules (co-formers). nih.gov Amino acids and carboxylic acids are known to form robust hydrogen-bonded structures. researchgate.net SCXRD analysis of a co-crystal would reveal the specific hydrogen bonding synthons, for example, an acid-pyridine or acid-amine interaction, and detail the complete supramolecular assembly. nih.govnih.gov This information is critical for understanding how the molecule packs in the solid state.

Metal Complexes: The nitrogen atoms of the quinoxaline ring and the oxygen atoms of the carboxylate group can act as ligands to coordinate with metal ions, forming metal complexes. SCXRD is the primary method to determine the coordination geometry of the metal center (e.g., octahedral, tetrahedral), the specific atoms involved in bonding, and the bond lengths between the metal and the ligand. researchgate.net

The structural data obtained from SCXRD, such as the planarity of the quinoxaline ring, the torsion angles of the substituents, and the nature of intermolecular interactions (hydrogen bonds, π-π stacking), are fundamental to understanding the material's properties. mdpi.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Intermolecular Interaction Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups and changes in molecular structure and bonding. ias.ac.in

For this compound, FT-IR and Raman spectra would provide a characteristic fingerprint.

Carboxylic Acid Group: The C=O stretching vibration of the carboxylic acid is expected to produce a strong, characteristic band in the FT-IR spectrum, typically in the range of 1700-1750 cm⁻¹ for a non-hydrogen-bonded dimer, and at lower wavenumbers if involved in strong hydrogen bonding. The broad O-H stretch from the carboxylic acid would appear in the region of 2500-3300 cm⁻¹. nih.govnih.gov

Amino Group: The N-H stretching vibrations of the primary amine would be visible as two bands (symmetric and asymmetric) in the 3300-3500 cm⁻¹ region. The N-H bending (scissoring) vibration typically appears around 1600 cm⁻¹.

Quinoxaline Ring: The aromatic C=C and C=N stretching vibrations of the quinoxaline core give rise to a series of bands in the 1400-1630 cm⁻¹ region. scialert.net Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. scialert.net

Intermolecular Interactions: The positions and shapes of the O-H and N-H stretching bands are particularly sensitive to hydrogen bonding. In the solid state, significant broadening and shifting of these bands to lower frequencies in the FT-IR spectrum would provide strong evidence for intermolecular hydrogen bonding. nih.gov Raman spectroscopy is often complementary to FT-IR, being particularly sensitive to non-polar bonds and symmetric vibrations, providing a more complete vibrational analysis. documentsdelivered.com

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber Range (cm⁻¹) Technique
Carboxylic Acid O-H stretch 2500 - 3300 (broad) FT-IR
Carboxylic Acid C=O stretch 1680 - 1720 FT-IR (strong), Raman (medium)
Amino Group N-H stretch (asymmetric & symmetric) 3300 - 3500 FT-IR (medium)
Amino Group N-H bend (scissoring) 1590 - 1650 FT-IR (medium)
Quinoxaline Ring Aromatic C-H stretch 3000 - 3100 FT-IR (weak), Raman (strong)
Quinoxaline Ring Aromatic C=C and C=N stretch 1400 - 1630 FT-IR, Raman

Computational and Theoretical Investigations of 7 Aminoquinoxaline 6 Carboxylic Acid

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of a molecule. For 7-Aminoquinoxaline-6-carboxylic acid, DFT could provide significant insights into its electronic behavior and reactivity. These calculations typically involve solving the Schrödinger equation for the molecule, yielding information about its electron distribution and energy levels.

Prediction of Spectroscopic Parameters

Theoretical calculations can predict various spectroscopic parameters, which are invaluable for interpreting experimental data. Methods like DFT, often paired with basis sets such as 6-311++G(d,p), can be used to calculate vibrational frequencies corresponding to infrared (IR) and Raman spectra. Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed to aid in structural elucidation. For aromatic carboxylic acids, computational chemistry has been successfully used to match theoretical predictions with experimental microwave spectroscopy measurements, confirming molecular structures with high precision.

Frontier Molecular Orbital Analysis of this compound

Frontier Molecular Orbital (FMO) theory is fundamental to predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of chemical stability; a larger gap implies higher stability and lower reactivity. For related 2,3-diphenylquinoxaline (B159395) derivatives, DFT calculations have been used to determine these energy levels, showing how structural modifications influence their electronic properties. A similar analysis for this compound would map out the electron density distribution in these orbitals, identifying the most probable sites for nucleophilic and electrophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound

Parameter Predicted Value (eV) Description
EHOMO - Energy of the Highest Occupied Molecular Orbital
ELUMO - Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE) - Difference between ELUMO and EHOMO
Ionization Potential - Energy required to remove an electron
Electron Affinity - Energy released when an electron is added

Note: This table is for illustrative purposes only, as specific research data for this compound is not available.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. By simulating the movements of atoms, MD can reveal the preferred three-dimensional shapes (conformations) of a molecule and how it interacts with its environment, such as solvent molecules. For a molecule like this compound, which has rotatable bonds in its carboxylic acid and amino groups, MD simulations could map its conformational landscape, identifying low-energy, stable structures. Furthermore, these simulations can provide insights into how water or other solvent molecules arrange around the compound, which is crucial for understanding its solubility and behavior in solution. Studies on other amino acids have utilized MD simulations to understand stable binding processes and ligand-receptor interactions.

In Silico Modeling of Ligand-Receptor Interactions Involving this compound Derivatives

The quinoxaline (B1680401) scaffold is of significant interest in medicinal chemistry. In silico molecular docking is a computational technique used to predict how a molecule (ligand) might bind to the active site of a protein (receptor). This method is instrumental in drug discovery for screening potential drug candidates.

Derivatives of this compound could be modeled to investigate their potential as inhibitors for various biological targets. For instance, docking studies on other quinoxaline derivatives have explored their binding modes within the active sites of enzymes like HDAC-6 and carbonic anhydrase isozymes. Such studies for derivatives of this compound would involve predicting the binding affinity and identifying key interactions (e.g., hydrogen bonds, π-π stacking) with amino acid residues in a target protein, guiding the design of more potent and selective compounds.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry can be employed to explore the step-by-step pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can determine the most likely mechanism for a given transformation. For example, DFT computations have been used to elucidate the mechanism for the formation of complex heterocyclic systems and the ring-opening of epoxides. A computational study on the synthesis or degradation of this compound could provide valuable mechanistic insights, helping to optimize reaction conditions and predict potential byproducts.

Reactivity and Reaction Mechanisms of 7 Aminoquinoxaline 6 Carboxylic Acid

Electrophilic and Nucleophilic Substitution Reactions on the Quinoxaline (B1680401) Core

The reactivity of the quinoxaline core in 7-aminoquinoxaline-6-carboxylic acid is significantly influenced by the electronic properties of its substituents. The quinoxaline ring system itself is an aromatic heterocycle, composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring. The pyrazine ring is electron-deficient due to the presence of two nitrogen atoms, which generally makes the quinoxaline system less reactive towards electrophilic substitution than benzene.

However, the substituents on the benzene portion of the molecule dictate the position and feasibility of substitution reactions. In this compound, the amino group (-NH₂) at the C7 position is a potent activating group and is ortho-, para-directing for electrophilic aromatic substitution. Conversely, the carboxylic acid group (-COOH) at the C6 position is a deactivating group and is meta-directing.

The powerful activating effect of the amino group generally dominates, directing incoming electrophiles to the positions ortho and para to it. The position ortho to the amino group is C8, and the position para is C5. Therefore, electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, would be expected to occur preferentially at the C5 and C8 positions. The amino group at position 7 is known to facilitate participation in electrophilic substitution reactions, enabling further derivatization of the molecule. vulcanchem.com

Nucleophilic aromatic substitution (SNAr) on the quinoxaline ring is less common on the benzene part unless there is a strong electron-withdrawing group and a good leaving group present. The pyrazine ring is more susceptible to nucleophilic attack, but for this compound, reactions on the carbocyclic ring are more influenced by the existing substituents.

Reaction TypeExpected Position of SubstitutionInfluencing Factors
Electrophilic Aromatic Substitution C5, C8The activating, ortho-, para-directing amino group at C7 has a stronger influence than the deactivating, meta-directing carboxylic acid group at C6.
Nucleophilic Aromatic Substitution Less FavorableThe benzene part of the quinoxaline lacks strong activation for SNAr unless further modified.

Functional Group Transformations of the Amino and Carboxylic Acid Moieties

The amino and carboxylic acid groups of this compound are reactive sites that allow for a wide range of chemical modifications. These transformations are crucial for synthesizing derivatives with altered physicochemical properties or for building more complex molecular architectures.

The carboxylic acid moiety at the C6 position is readily converted into amides and esters through standard condensation reactions. libretexts.org

Amidation: The reaction of the carboxylic acid with a primary or secondary amine, often facilitated by a coupling agent, yields the corresponding amide. unizin.org This reaction is fundamental in medicinal chemistry for linking molecules and forming peptide bonds. mdpi.com The direct thermal condensation of carboxylic acids and amines is possible but typically requires high temperatures (above 160°C). mdpi.com More commonly, activating agents like carbodiimides or phosphonium (B103445) salts are used to facilitate the reaction at lower temperatures. mdpi.com Alternatively, catalysts such as titanium tetrachloride (TiCl₄) or titanium tetrafluoride (TiF₄) can promote the direct amidation. d-nb.inforesearchgate.net

Esterification: This is a condensation reaction where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst (commonly sulfuric acid) to form an ester and water. libretexts.org This reaction is reversible. libretexts.org Similar to amidation, esterification can also be promoted by various reagents, such as KPF₆, under solvent-free conditions. mdpi.comnih.gov

ReactionReactantProductTypical Conditions
AmidationAmine (R-NH₂)AmideCoupling agents (e.g., DCC, HATU), Catalysts (e.g., TiCl₄), or high heat. mdpi.comd-nb.info
EsterificationAlcohol (R-OH)EsterStrong acid catalyst (e.g., H₂SO₄) and heat. libretexts.org

The amino group at the C7 position behaves as a typical aromatic amine, serving as a nucleophile for alkylation and acylation reactions.

Alkylation: The amino group can be alkylated by reaction with alkyl halides. This process can lead to the formation of secondary and tertiary amines, and potentially quaternary ammonium (B1175870) salts, depending on the reaction conditions and stoichiometry of the alkylating agent.

Acylation: The reaction of the amino group with acyl chlorides or acid anhydrides results in the formation of an amide. This is a common strategy to protect the amino group or to introduce specific acyl moieties into the molecule. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl).

Cyclization and Condensation Reactions Involving this compound

The ortho-disposed amino and carboxylic acid groups on the quinoxaline core provide a unique structural motif that can participate in intramolecular cyclization reactions to form new heterocyclic rings. Condensation of o-phenylenediamines with α-keto-carboxylic acids is a common method for forming the quinoxalinone ring system itself. researchgate.net

For this compound, intramolecular condensation can be induced, for example, by heating or by using dehydrating agents. This reaction would involve the nucleophilic amino group attacking the electrophilic carbonyl carbon of the carboxylic acid, leading to the elimination of a water molecule and the formation of a fused lactam (an amide within a ring). This type of reaction is analogous to the cyclization of 2-carboxamidoquinoxaline-3-carboxylic acid derivatives, which can form pyrrolo[3,4-d]quinoxaline structures upon heating with acetic anhydride (B1165640). researchgate.net Such cyclizations are pivotal in creating complex, polycyclic aromatic systems with potential applications in materials science and medicinal chemistry.

Derivatization Strategies and Scaffold Modification Based on 7 Aminoquinoxaline 6 Carboxylic Acid

Synthesis of Diverse 7-Aminoquinoxaline-6-carboxylic Acid Derivatives

The synthesis of derivatives based on the this compound core employs various chemical strategies to introduce functional diversity, enabling the exploration of chemical space for therapeutic applications.

The foundational quinoxaline (B1680401) ring is typically synthesized through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. chim.it For creating substituted quinoxaline-6-carboxylic acids, a key strategy involves the nucleophilic aromatic substitution (SNAr) on a pre-functionalized quinoxaline core. vulcanchem.commdpi.com

A common precursor for this approach is a halo-quinoxaline, such as 6-fluoroquinoxaline (B159336) or 6,7-dichloroquinoxaline. The halogen atom, activated by the electron-withdrawing nature of the quinoxaline ring system, can be displaced by a variety of nucleophiles. For instance, in the synthesis of novel quinoxaline-2-carboxylic acid 1,4-dioxides with antimycobacterial activity, researchers started with 6,7-dichloro-3-methylquinoxaline 1,4-dioxides. mdpi.com When these precursors were treated with cyclic amines, a regioselective substitution occurred, preferentially at the C6 position. This regioselectivity is attributed to the electronic influence of the electron-withdrawing group at the C2 position, which increases the positive charge at the C6 carbon and stabilizes the intermediate Meisenheimer complex, making it more reactive toward nucleophilic attack. mdpi.com

Another established method involves the reaction of aminobenzofuroxans with compounds like benzoylacetonitrile (B15868) in the presence of a base to yield 7-amino-substituted quinoxaline-2-carbonitrile 1,4-dioxides, which can be further modified. researchgate.net These synthetic routes provide a robust platform for introducing a wide array of substituents onto the quinoxaline-6-carboxylic acid backbone, enabling the systematic modification of the molecule's properties.

The preparation of amino-functionalized quinoxaline-6-carboxylates often leverages the high reactivity of halo-quinoxalines towards amine nucleophiles. An efficient microwave-assisted method has been developed for the synthesis of 6-aminoquinoxalines by reacting 6-fluoroquinoxaline with various primary and secondary amines, as well as nitrogen-containing heterocycles. mdpi.com This protocol dramatically reduces reaction times and often improves yields compared to conventional heating methods. mdpi.com

The reaction conditions typically involve heating the 6-fluoroquinoxaline with an amine and a base like potassium carbonate (K₂CO₃) in a solvent such as DMSO under microwave irradiation. mdpi.com This method has been successfully used to build a library of 6-substituted quinoxalines for biological screening. mdpi.com

Below is a table summarizing the synthesis of various 6-aminoquinoxalines via this microwave-assisted nucleophilic substitution method.

Nucleophile (Amine)Resulting 6-SubstituentReaction ConditionsYield (%)Reference
Pyrrolidine6-(1-Pyrrolidinyl)DMSO, K₂CO₃, 200 °C, 30 min (Microwave)78 mdpi.com
Piperidine6-(1-Piperidinyl)DMSO, K₂CO₃, 200 °C, 30 min (Microwave)85 mdpi.com
Morpholine6-(4-Morpholinyl)DMSO, K₂CO₃, 200 °C, 30 min (Microwave)92 mdpi.com
Imidazole (B134444)6-(1H-Imidazol-1-yl)DMSO, K₂CO₃, 200 °C, 30 min (Microwave)97 mdpi.com
Aniline (B41778)6-(Phenylamino)DMSO, K₂CO₃, 200 °C, 60 min (Microwave)62 mdpi.com

Development of Novel Heterocyclic Systems Incorporating the this compound Moiety

The functional groups of this compound serve as synthetic handles for constructing more complex, fused heterocyclic systems. The amino and carboxylic acid groups can participate in cyclization reactions to form new rings fused to the quinoxaline core.

One such example is the synthesis of pyrrolo[3,4-b]quinoxaline derivatives. Starting from a 6,7-dimethylquinoxaline-2,3-dicarboxylic acid anhydride (B1165640), treatment with binucleophiles like o-phenylenediamine initially yields a 2-carboxamidoquinoxaline-3-carboxylic acid derivative. researchgate.net Subsequent refluxing in acetic anhydride leads to a cyclization reaction, forming the fused pyrrolo[3,4-d]quinoxaline system. researchgate.net This strategy demonstrates how the carboxylic acid functionalities on the quinoxaline ring can be exploited to build novel polycyclic scaffolds.

In another approach, the amino group at the 7-position can be used as an anchor point to attach other heterocyclic rings. Research into potent and selective AMPA receptor antagonists led to the design of derivatives where a heterocycle, such as an imidazole or pyrrole (B145914) ring, was attached to the 7-position of a quinoxaline core. nih.gov These heterocycles were further functionalized with substituted phenyl groups via urea (B33335) or urethane (B1682113) linkages. This modular approach allows for the creation of large, complex molecules where the quinoxaline moiety serves as a central scaffold for orienting other functional components. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives for Mechanistic Biological Investigations

SAR studies are crucial for understanding how specific structural modifications to the this compound scaffold influence biological activity. By synthesizing and testing a series of related analogs, researchers can identify key pharmacophoric features and optimize lead compounds.

Antiproliferative Activity:

A study focused on 2,3-substituted quinoxalin-6-amine analogs identified derivatives with potent antiproliferative activity against a panel of cancer cell lines. nih.govresearchgate.net The SAR investigation revealed several key insights:

Substituents at the 2 and 3-positions: Furan rings at these positions were found to be superior to methyl, thiophene, or phenyl groups for growth inhibitory activity. nih.gov

Functionalization of the 6-amino group: Converting the amino group into a urea or thiourea (B124793) was beneficial for activity, whereas sulfonamide substitution was detrimental. nih.gov

A bisfuranylquinoxalineurea analog, 7c , emerged as a lead compound with low micromolar potency. Mechanistic studies showed that it induced apoptosis through the activation of caspases 3/7 and PARP cleavage. nih.govresearchgate.net

CompoundR¹ (at C2/C3)R² (at C6-amino)Biological Activity (GI₅₀, µM)Reference
5aMethylAcetyl>50 nih.gov
5cFuranAcetyl14.8 nih.gov
5eFuranPhenylurea1.1 nih.gov
6dFuranPhenylthiourea1.8 nih.gov
5lFuranTolylsulfonamide>50 nih.gov

Inhibition of Carbonic Anhydrases:

Quinoxaline-1,4-dioxides derived from sulfonamides have been evaluated as inhibitors of carbonic anhydrases (CAs), enzymes implicated in several diseases, including cancer. researchgate.net The SAR study showed that these compounds exhibited good inhibitory activity against four human CA isoforms (hCA I, II, IX, and XII). Compound 7g , a sulfonamide-derived quinoxaline 1,4-dioxide, was a potent inhibitor of the tumor-associated isoform hCA IX with a Kᵢ value of 42.2 nM. researchgate.net Molecular modeling suggested a specific binding mode within the enzyme's active site, guiding further optimization. researchgate.net

Inhibition of IKKβ-mediated NF-κB Activity:

In the context of pancreatic cancer therapy, a SAR study of quinoxaline urea analogs identified compound 84 as a potent inhibitor of TNFα-induced IKKβ-mediated NF-κB activity. nih.gov A strong correlation (R² = 0.74) was observed between the compounds' ability to inhibit NF-κB activity and their capacity to induce apoptosis, as measured by caspase 3/7 activation. This finding underscores the mechanistic link between the targeted pathway and the observed cellular outcome, validating the therapeutic strategy. nih.gov

Role of 7 Aminoquinoxaline 6 Carboxylic Acid As a Versatile Building Block in Chemical Synthesis

Utilization in Combinatorial Chemistry Libraries

The bifunctional nature of 7-Aminoquinoxaline-6-carboxylic acid makes it an excellent candidate for inclusion in combinatorial chemistry libraries. Combinatorial chemistry is a powerful technique used to synthesize a large number of different but structurally related molecules in a short period. These libraries of compounds are then screened for biological activity to identify new drug leads.

The presence of both a reactive amino group and a carboxylic acid group on the this compound scaffold allows for the sequential or simultaneous attachment of a wide variety of building blocks. In solid-phase synthesis, a common technique in combinatorial chemistry, the carboxylic acid can be anchored to a solid support or resin. The free amino group is then available for reaction with a diverse set of reagents, such as activated carboxylic acids, sulfonyl chlorides, or isocyanates, to introduce the first point of diversity.

Subsequently, the ester linkage to the solid support can be cleaved to release the modified quinoxaline (B1680401), and the now-free carboxylic acid can be coupled with a library of amines or alcohols, introducing a second point of diversity. This approach allows for the rapid generation of a large library of disubstituted quinoxaline derivatives. The rigid quinoxaline core provides a well-defined three-dimensional orientation for the appended substituents, which is crucial for their interaction with biological targets.

Table 1: Potential Building Blocks for a Combinatorial Library Based on this compound

Functional Group on ScaffoldClass of ReactantExample ReactantsResulting Linkage
Amino Group (-NH₂)Acyl ChloridesBenzoyl chloride, Acetyl chlorideAmide
Sulfonyl ChloridesTosyl chloride, Mesyl chlorideSulfonamide
IsocyanatesPhenyl isocyanate, Methyl isocyanateUrea (B33335)
Carboxylic Acid (-COOH)AminesAniline (B41778), BenzylamineAmide
AlcoholsMethanol (B129727), EthanolEster

Application in Polymer Chemistry and Material Science as a Monomer

In the realm of polymer chemistry and material science, this compound can function as a valuable monomer for the synthesis of high-performance polymers. Specifically, its structure is well-suited for the preparation of aromatic polyamides, also known as aramids. Aramids are a class of heat-resistant and strong synthetic fibers.

The synthesis of polyamides from this compound can be envisioned through polycondensation reactions. The amino group of one monomer can react with the carboxylic acid group of another to form an amide bond, leading to the formation of a polymer chain. However, due to the presence of both functional groups on the same molecule, self-polymerization is possible.

A more controlled approach involves the reaction of this compound with a comonomer. For instance, its amino group can be reacted with a diacyl chloride, such as terephthaloyl chloride or isophthaloyl chloride, in a polycondensation reaction. This would result in a polyamide with the quinoxaline moiety incorporated into the polymer backbone. Similarly, the carboxylic acid group of this compound could be activated and then reacted with a diamine comonomer.

The incorporation of the rigid and planar quinoxaline ring into the polymer backbone is expected to impart desirable properties to the resulting aramid, such as high thermal stability, excellent mechanical strength, and good chemical resistance. These properties would make such polymers suitable for applications in advanced materials, including aerospace components, protective apparel, and high-strength composites.

Table 2: Potential Comonomers for Polyamide Synthesis with this compound

Functional Group on MonomerComonomerResulting Polymer ClassPotential Properties
Amino GroupTerephthaloyl chlorideAromatic Polyamide (Aramid)High strength, thermal stability
Amino GroupAdipoyl chlorideAliphatic-Aromatic PolyamideImproved flexibility
Carboxylic AcidHexamethylenediamineAliphatic-Aromatic PolyamideEnhanced solubility
Carboxylic Acidp-PhenylenediamineAromatic Polyamide (Aramid)High modulus, rigidity

Precursor for Advanced Organic Dyes and Pigments

The chemical structure of this compound makes it a valuable precursor for the synthesis of advanced organic dyes and pigments. The primary amino group attached to the aromatic quinoxaline system is particularly important in this context, as it can be readily converted into a diazonium salt.

The process, known as diazotization, involves treating the amino group with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The resulting diazonium salt is a highly reactive intermediate that can undergo a coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline derivative. This electrophilic aromatic substitution reaction forms an azo compound, characterized by the -N=N- functional group, which is a powerful chromophore responsible for the color of azo dyes.

By carefully selecting the coupling component, a wide range of colors can be achieved. For example, coupling the diazonium salt of this compound with β-naphthol would likely produce a dye in the red-orange region of the visible spectrum. researchgate.net The presence of the quinoxaline nucleus and the carboxylic acid group can further influence the final color, as well as other important properties of the dye, such as its solubility, lightfastness, and affinity for different fibers. The carboxylic acid group, in particular, can act as an auxochrome, modifying the color and enhancing the dye's ability to bind to fabrics. These quinoxaline-based azo dyes have potential applications in the textile industry and as pigments in paints and inks. researchgate.net

Table 3: Examples of Azo Dyes Derived from this compound

Coupling ComponentChemical ClassPredicted ColorPotential Application
β-NaphtholNaphthol derivativeOrange-RedTextile Dye
PhenolPhenol derivativeYellowPigment
AnilineAromatic amineYellow-OrangeLeather Dye
N,N-DimethylanilineAromatic amineRedInk Pigment

Mechanistic Investigations of Biological Activities of 7 Aminoquinoxaline 6 Carboxylic Acid and Its Derivatives

In Vitro Studies on Specific Enzyme Inhibition Mechanisms

Derivatives of the quinoxaline (B1680401) core structure have demonstrated notable enzyme-inhibiting activities. For instance, a series of sulfonamide-derived quinoxaline 1,4-dioxides were assessed for their inhibitory action against carbonic anhydrases (CA), which are metalloenzymes involved in pathological processes like tumorigenicity. nih.gov Several synthesized compounds showed good inhibitory activity against four CA isoforms. researchgate.net Notably, compound 7g, a quinoxaline derivative, exhibited potent inhibition of the CA IX isozyme with a Ki value of 42.2 nM, comparable to the reference inhibitor Acetazolamide (AAZ) which had a Ki of 25.7 nM. nih.govresearchgate.net

Carboxylic acid-based derivatives are recognized as a key non-classical chemotype of CA inhibitors. nih.gov Their mechanism can involve anchoring to the zinc-bound water-hydroxide ion via hydrogen bonding or directly binding to the catalytic zinc, displacing the bound water-hydroxide anion. nih.gov

Furthermore, certain quinoxaline derivatives have been identified as inhibitors of Apoptosis signal-regulating kinase 1 (ASK1), a key enzyme in cellular stress and apoptosis pathways. nih.gov Molecular docking studies have shown that these inhibitors can form hydrogen bonds with key residues in the ASK1 active site, such as Lys709 and Val757, thereby stabilizing the binding and exerting inhibitory effects. nih.gov Another study identified 8-hydroxy-quinoline-7-carboxylic acid derivatives as potent inhibitors of Pim-1 kinase, a serine/threonine kinase that regulates apoptosis. Molecular modeling suggests that the 8-hydroxy-quinoline 7-carboxylic acid scaffold interacts with Asp186 and Lys67 residues within the ATP-binding pocket of the kinase. nih.gov

Table 1: Inhibition of Carbonic Anhydrase (CA) Isoforms by a Quinoxaline Derivative

Compound Target Isoform Ki (nM) Reference Compound Reference Ki (nM)
7g CA IX 42.2 Acetazolamide (AAZ) 25.7

Molecular Mechanisms of Receptor Binding and Modulation

The interaction of quinoxaline derivatives with specific receptors is crucial to their pharmacological effects. For example, derivatives of quinoline-6-carboxylic acid have been investigated as antagonists for the P2X7 receptor (P2X7R), which is often overexpressed in cancer cells. nih.gov Structure-activity relationship (SAR) studies revealed that substitutions on the phenyl ring of quinoline-6-carboxamide (B1312354) benzenesulfonates influenced their inhibitory potency. nih.gov Specifically, the 4-iodo substituted compound 2f was the most potent in this series, with an IC50 value of 0.566 μM, demonstrating a significant improvement over the standard antagonist, suramin. nih.gov

In a different context, quinoline (B57606) acetic acid derivatives have been developed as selective agonists for the Liver X receptor beta (LXRβ), a nuclear receptor involved in lipid metabolism and inflammation. nih.gov Molecular modeling aided in the design of compounds with substitutions like 2,3-diMe-Ph, 2,5-diMe-Ph, and naphthalene, which showed enhanced selectivity for LXRβ over LXRα in binding assays. nih.gov

In silico studies of quinoxaline 1,4-dioxides binding to mycobacterial DNA gyrase suggest that these compounds can occupy the same binding site as novobiocin, a known DNA gyrase inhibitor. mdpi.com This indicates a potential mechanism of action involving the inhibition of bacterial DNA replication.

Cell-Based Assays for Probing Cellular Pathways and Targets

Cell-based assays have been instrumental in understanding the cellular effects of 7-aminoquinoxaline derivatives. Studies on 7-amino derivatives of quinoxaline-2-carbonitrile 1,4-dioxides in MCF-7 breast cancer cells revealed their ability to downregulate the expression of key proteins like HIF1α, BCL2, and ERα at submicromolar concentrations. mdpi.com This downregulation is associated with the induction of apoptosis. mdpi.com

Further investigations into the antineoplastic effects of quinoxaline derivatives on MCF-7 cells have shown that certain compounds can suppress tubulin polymerization, a critical process for cell division. ekb.eg Compound 9 from one study demonstrated a remarkable binding affinity to the active site of tubulin, suggesting its potential as an antimitotic agent. ekb.eg

In the context of antimicrobial activity, the mechanism of quinoxaline-2-carboxylic acid 1,4-dioxide derivatives has been probed using spontaneous drug-resistant mutants of M. smegmatis. mdpi.com Whole-genomic sequencing of these mutants identified single-nucleotide polymorphisms in genes encoding redox enzymes involved in pyruvate (B1213749) metabolism, which may act as pro-drug activators. mdpi.com This suggests that the compound itself is a pro-drug that becomes activated within the bacterial cell to exert its DNA-damaging effects. mdpi.comresearchgate.net

Antimicrobial Mechanism of Action Studies

The antimicrobial action of quinoxaline derivatives, particularly quinoxaline 1,4-dioxides (QdNOs), is often linked to their ability to generate reactive oxygen species. mdpi.com The bio-reduction of the N-oxide fragments in the structure of QdNOs produces free radicals that can lead to DNA damage in pathogenic microorganisms. mdpi.comresearchgate.net This mode of action has been confirmed in studies against various bacteria, including Escherichia coli and Mycobacterium tuberculosis. mdpi.com

For instance, a study on derivatives of quinoxaline-2-carboxylic acid 1,4-dioxide against M. tuberculosis and M. smegmatis identified compound 4 as a potent DNA-damaging agent. mdpi.comresearchgate.net The generation of spontaneous resistant mutants and subsequent genomic analysis confirmed that mutations in specific genes, such as MSMEG_4646 and MSMEG_5122, confer resistance, further supporting the proposed mechanism. mdpi.comresearchgate.net

The position of substituents on the quinoxaline ring significantly influences antimicrobial activity. Moving a piperazine (B1678402) fragment from position 6 to 7 resulted in a decrease in antitubercular activity, highlighting the importance of the substitution pattern for the compound's efficacy. mdpi.com

Table 2: Antimycobacterial Activity of Quinoxaline-2-carboxylic acid 1,4-dioxide Derivatives

Compound Target Strain MIC (μg/mL)
4 M. tuberculosis 1.25

Antineoplastic Mechanism of Action Studies

The anticancer mechanisms of quinoxaline derivatives are multifaceted, often involving the induction of apoptosis and cell cycle arrest. One of the key pathways targeted is the intrinsic apoptosis pathway. An ester of quinoxaline-7-carboxylate 1,4-di-N-oxide, compound C15 , was found to be the most active in a series against the K-562 chronic myelogenous leukemia cell line, inducing caspase-dependent apoptotic cell death. researchgate.net

Derivatives of 7-aminoquinoxaline 1,4-dioxides have been shown to induce apoptosis in MCF-7 cells. mdpi.com The mechanism involves the downregulation of anti-apoptotic proteins like BCL2. mdpi.com Furthermore, some quinoxaline derivatives act as tubulin polymerization inhibitors, leading to cell cycle arrest and subsequent cell death. ekb.eg

In studies against various cancer cell lines including PC-3, HeLa, HCT-116, and MCF-7, a quinoxaline-based scaffold was identified that exhibited broad-spectrum antiproliferative activity through a distinct mechanism involving binding to the zinc finger ubiquitin-binding domain of HDAC6. researchgate.net

Structure-Activity Relationship (SAR) Correlation with Mechanistic Biological Outcomes

Structure-Activity Relationship (SAR) studies are vital for optimizing the therapeutic potential of 7-Aminoquinoxaline-6-carboxylic acid derivatives. These studies have revealed several key structural features that correlate with specific mechanistic outcomes.

For antimicrobial activity , the presence of two N-oxide fragments in quinoxaline 1,4-dioxides is known to be crucial for their mechanism of action, which involves bioreduction and the generation of DNA-damaging free radicals. mdpi.com SAR analysis of quinoxaline-2-carboxylic acid 1,4-dioxides showed that an ethoxycarbonyl group at position 2 led to the most potent activity against mycobacterial strains. mdpi.com Conversely, substituting this group with a carboxamide negatively impacted antitubercular effectiveness. mdpi.com The position of substituents is also critical; for example, moving a piperazine fragment from position 6 to 7 of the quinoxaline core led to a drop in antitubercular activity. mdpi.com

In the context of antineoplastic activity , SAR studies on quinoxaline-2-carbonitrile 1,4-dioxides revealed that the presence of a halogen atom or a sulfonamide group on a phenyl ring substituent was favorable for cytotoxicity against several cancer cell lines. researchgate.net For esters of quinoxaline-7-carboxylate 1,4-di-N-oxide, SAR analysis indicated that the steric effect of the ester group at the 7-position is key to enhancing its biological effects against mycobacteria and potentially cancer cells. researchgate.netresearchgate.net Longer and branched alkyl chains at this position were correlated with increased activity. researchgate.net For a series of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives, the NH linker at the third position was found to be essential for their activity as tubulin polymerization inhibitors. mdpi.comekb.eg

Regarding enzyme inhibition , for quinazoline-based carboxylic acid inhibitors of carbonic anhydrase, the position of the carboxylic acid on the anilino motif significantly influenced inhibitory activity and selectivity against different CA isoforms. nih.gov

Table 3: Summary of Key SAR Findings

Biological Activity Favorable Structural Features Mechanistic Implication
Antimicrobial Two N-oxide fragments; Ethoxycarbonyl at C2; Piperazine at C6 Generation of DNA-damaging free radicals
Antineoplastic Halogen/sulfonamide on phenyl substituent; Steric bulk at C7-ester; NH linker at C3 Enhanced cytotoxicity; Apoptosis induction; Tubulin polymerization inhibition
Enzyme Inhibition Specific positioning of carboxylic acid on anilino motif Improved binding and selectivity for target enzyme

Advanced Analytical Methodologies for Research Scale Detection and Quantification

High-Performance Liquid Chromatography (HPLC) Method Development for Purity Analysis and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis of 7-Aminoquinoxaline-6-carboxylic acid, offering high resolution and sensitivity for both purity assessment and real-time reaction monitoring. Reversed-phase HPLC (RP-HPLC) is the most common modality employed for this purpose.

For purity analysis, a typical method involves a C18 stationary phase, which provides excellent separation for moderately polar compounds like quinoxaline (B1680401) derivatives. sielc.comnih.govtandfonline.com The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, often with an acidic modifier like formic acid or phosphoric acid to ensure the carboxylic acid group is protonated, leading to better peak shape and retention. sielc.comsielc.com Detection is commonly performed using a UV detector, as the quinoxaline ring system possesses a strong chromophore. nih.govtandfonline.com Wavelengths around 320 nm are often effective for quinoxaline carboxylic acids. nih.gov

When monitoring the synthesis of this compound, for instance, in a condensation reaction, HPLC can track the depletion of reactants and the formation of the product over time. nih.govmdpi.com Small aliquots of the reaction mixture can be periodically injected into the HPLC system. The resulting chromatograms provide quantitative data on the concentration of each species, allowing for the calculation of reaction rates and yield. nih.gov Coupling the HPLC system to a mass spectrometer (LC-MS) can provide additional structural confirmation of the product and any intermediates or byproducts formed during the reaction. nih.gov

Table 1: Example HPLC Method Parameters for Purity Analysis
ParameterCondition
ColumnC18, 5 µm, 4.6 x 150 mm
Mobile PhaseA: 0.1% Formic Acid in Water; B: Acetonitrile
Gradient5% B to 95% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at 320 nm
Injection Volume10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Volatile Derivatives

Due to its polar nature and low volatility stemming from the amino and carboxylic acid functional groups, this compound is not directly amenable to Gas Chromatography-Mass Spectrometry (GC-MS) analysis. colostate.edusigmaaldrich.com Therefore, chemical derivatization is a mandatory step to increase its volatility and thermal stability. jfda-online.com

A common and effective derivatization strategy is silylation, which replaces the active hydrogens on the amine and carboxylic acid groups with nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups. unina.itnih.gov Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used. sigmaaldrich.comunina.itresearchgate.net The MTBSTFA reagent is often preferred as it forms TBDMS derivatives that are more stable and less sensitive to moisture compared to TMS derivatives. sigmaaldrich.com The derivatization reaction is typically carried out by heating the dried analyte with the silylating reagent in an aprotic solvent like acetonitrile. sigmaaldrich.com

Once derivatized, the resulting volatile compound can be readily analyzed by GC-MS. The gas chromatograph separates the derivatized analyte from other components in the sample, and the mass spectrometer provides definitive identification based on the compound's mass spectrum and fragmentation pattern. researchgate.net The TBDMS derivative of this compound would be expected to show a characteristic mass spectrum with a molecular ion peak and prominent fragments, such as the loss of a tert-butyl group ([M-57]+), which is a hallmark of TBDMS derivatives and aids in structural confirmation. researchgate.net

Table 2: GC-MS Derivatization and Analysis Parameters
ParameterCondition
Derivatization ReagentMTBSTFA with 1% TBDMCS
Reaction Conditions100 °C for 4 hours in acetonitrile
GC Column5% Phenyl Polysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID
Oven Program100 °C (2 min), ramp at 15 °C/min to 300 °C (10 min)
Ionization ModeElectron Ionization (EI) at 70 eV
MS DetectionScan or Selected Ion Monitoring (SIM)

Electrochemical Techniques for Redox Characterization and Sensing Applications

Electrochemical techniques, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox properties of this compound. researchgate.netmdpi.com The quinoxaline nucleus is electroactive, and its redox potential can be modulated by substituents on the ring. unav.edu The presence of an electron-donating amino group and an electron-withdrawing carboxylic acid group influences the ease of oxidation and reduction of the molecule.

Cyclic voltammetry experiments can be performed using a three-electrode system (e.g., glassy carbon working electrode, platinum auxiliary electrode, and Ag/AgCl reference electrode) in a suitable electrolyte solution. mdpi.com By scanning the potential, the oxidation and reduction peaks of the compound can be observed, providing information about its redox potentials and the reversibility of the electrochemical processes. researchgate.netnih.gov The electrochemical behavior of quinoxaline derivatives is often pH-dependent, and studying this relationship can provide insights into the proton-coupled electron transfer mechanisms. researchgate.net

The distinct electrochemical signature of this compound can be exploited for the development of sensitive and selective electrochemical sensors. rawdatalibrary.netmdpi.com For instance, a sensor could be fabricated by modifying an electrode surface with a material that specifically interacts with the analyte, leading to a measurable change in current or potential upon binding. Such sensors have potential applications in various fields for the rapid and low-cost quantification of the compound. rawdatalibrary.net

Table 3: Typical Cyclic Voltammetry Experimental Setup
ParameterSpecification
Working ElectrodeGlassy Carbon Electrode (GCE)
Reference ElectrodeAg/AgCl
Auxiliary ElectrodePlatinum Wire
Supporting ElectrolytePhosphate Buffer Solution (e.g., 0.1 M, pH 7.0)
Scan Rate50-100 mV/s
Potential Window-1.0 V to +1.5 V (or as determined by experiment)

Capillary Electrophoresis (CE) for Separation and Analysis of Related Compounds

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC, particularly for charged species and for resolving closely related compounds such as positional isomers or impurities. diva-portal.orgspringernature.com Given its amphiprotic nature (containing both acidic and basic groups), the charge of this compound is highly dependent on the pH of the background electrolyte (BGE), which is a key parameter in method development.

Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is particularly well-suited for separating mixtures of neutral and charged compounds. ijpsonline.comwikipedia.orgcore.ac.uk In MEKC, a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the BGE above its critical micelle concentration to form micelles. wikipedia.org Separation is achieved based on the differential partitioning of analytes between the aqueous mobile phase and the pseudo-stationary micellar phase. core.ac.uk This allows for the separation of this compound from potential neutral impurities.

Furthermore, CE is an excellent technique for chiral separations and the analysis of isomers. nih.gov By adding a chiral selector, most commonly a cyclodextrin (B1172386) derivative (e.g., β-cyclodextrin), to the background electrolyte, it is possible to resolve enantiomers or diastereomers. nih.govbau.edu.lbmdpi.com This could be applied to separate this compound from its positional isomer, 6-Aminoquinoxaline-7-carboxylic acid, by exploiting subtle differences in their interaction with the cyclodextrin cavity. bau.edu.lbupm.edu.my

Table 4: Potential Capillary Electrophoresis Method for Isomer Separation
ParameterCondition
TechniqueCapillary Zone Electrophoresis (CZE) with Chiral Selector
CapillaryFused Silica, 50 µm ID, 50 cm total length
Background Electrolyte (BGE)25 mM Phosphate buffer, pH 7.5
Selector15 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Voltage20 kV
DetectionUV at 254 nm or 320 nm

Future Perspectives and Emerging Research Avenues for 7 Aminoquinoxaline 6 Carboxylic Acid

Integration with Advanced Synthetic Technologies (e.g., Flow Chemistry, Machine Learning in Synthesis)

The synthesis of quinoxaline (B1680401) derivatives is continually evolving, with a significant trend towards the adoption of greener and more efficient methodologies. tsijournals.com Advanced synthetic technologies such as flow chemistry and machine learning are poised to revolutionize the production of 7-Aminoquinoxaline-6-carboxylic acid and its analogues.

Flow chemistry , or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability. The multi-step synthesis of quinoxaline derivatives has been successfully demonstrated in a flow setup, which notably allows for the safe handling of potentially hazardous intermediates without the need for isolation. uc.pt This approach is particularly relevant for the synthesis of complex molecules like this compound, where precise control over reaction parameters can lead to higher yields and purity. The continuous-flow synthesis of carboxylic acids using gaseous reagents like CO2 has also been established, providing a potential pathway for the carboxylation step in the synthesis of the target molecule. durham.ac.uk Furthermore, novel mechanochemical methods, such as the spiral gas–solid two-phase flow approach, have been shown to efficiently synthesize quinoxaline derivatives without the need for solvents or catalysts, representing a significant advancement in green chemistry. mdpi.comresearchgate.net

Machine learning is emerging as a powerful tool in chemical synthesis, capable of predicting reaction outcomes, optimizing reaction conditions, and even designing novel synthetic routes. While still a developing field, the application of machine learning algorithms to the synthesis of quinoxalines could accelerate the discovery of new derivatives of this compound with desired properties. By analyzing vast datasets of chemical reactions, machine learning models can identify subtle patterns and relationships that may not be apparent to human chemists, thereby guiding the experimental process and reducing the time and resources required for synthesis.

Exploration of Novel Supramolecular Assemblies Utilizing this compound

The presence of both hydrogen bond donors (amino group) and acceptors (carboxylic acid and quinoxaline nitrogens) in this compound makes it an excellent candidate for the construction of novel supramolecular assemblies. These non-covalent interactions, including hydrogen bonding, π–π stacking, and van der Waals forces, can guide the self-assembly of molecules into well-defined, higher-order structures. beilstein-journals.orgd-nb.info

Uncharted Mechanistic Biological Targets and Pathways

Quinoxaline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. ijpsjournal.comcore.ac.ukpharmacophorejournal.comnih.gov This diverse bioactivity stems from the ability of the quinoxaline scaffold to interact with various biological targets. While some targets have been identified for certain quinoxaline compounds, there remains a vast, uncharted territory of mechanistic biological targets and pathways for derivatives like this compound.

The structural rigidity and electron-rich nature of the quinoxaline ring enable it to interact with enzymes, DNA, and receptor proteins. researchgate.net Future research should focus on identifying the specific molecular targets of this compound and its derivatives. This can be achieved through a combination of experimental techniques, such as affinity chromatography and proteomics, and computational approaches, like molecular docking. mdpi.comjohnshopkins.edu The identification of novel biological targets will not only enhance our understanding of the therapeutic potential of this class of compounds but also pave the way for the development of more selective and potent drugs. Emerging therapeutic targets in various diseases, such as the gasdermin family in inflammatory diseases and cancer, could be interesting areas of investigation for quinoxaline derivatives. nih.gov

Development of Advanced Functional Materials Based on this compound Scaffolds

The unique electronic and photophysical properties of the quinoxaline core make it an attractive building block for the development of advanced functional materials. researchgate.net Quinoxaline derivatives have been successfully employed in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and as fluorescent sensors. researchgate.netbeilstein-journals.org The electron-deficient nature of the pyrazine (B50134) ring within the quinoxaline structure makes these compounds suitable as electron-transporting materials. beilstein-journals.org

The incorporation of this compound into polymeric or supramolecular structures could lead to the creation of novel materials with tailored optoelectronic properties. The amino and carboxylic acid groups provide convenient handles for polymerization or for anchoring the molecule to surfaces. For instance, quinoxaline-based covalent organic frameworks (COFs) have been synthesized and shown to have applications in membrane filtration. nih.gov The functional groups on this compound could be utilized to create highly ordered, porous materials with potential applications in gas storage, separation, and catalysis. Furthermore, the inherent fluorescence of some quinoxaline derivatives suggests that materials based on this scaffold could be developed for sensing and imaging applications. The photophysical properties can be fine-tuned by introducing different substituents onto the quinoxaline ring, offering a pathway to materials with customized light-harvesting and emission characteristics. rsc.org

Collaborative and Interdisciplinary Research Opportunities

The multifaceted nature of this compound presents numerous opportunities for collaborative and interdisciplinary research. The exploration of its full potential will require expertise from a wide range of scientific disciplines.

Research AreaPotential Collaborations
Synthetic Chemistry Chemical engineers for process optimization and scale-up of flow synthesis. Computational chemists for machine learning-guided synthetic route design.
Supramolecular Chemistry Materials scientists for the characterization of self-assembled structures. Biochemists to explore the interactions of these assemblies with biological systems.
Medicinal Chemistry & Pharmacology Biologists to identify and validate novel biological targets. Pharmacologists to study the in vivo efficacy and pharmacokinetics of new drug candidates.
Materials Science Physicists to investigate the electronic and optical properties of new materials. Engineers to design and fabricate devices such as OLEDs and solar cells.

Such interdisciplinary collaborations will be crucial for translating the fundamental scientific discoveries related to this compound into practical applications that can benefit society.

Q & A

Q. What are the optimal synthetic routes for 7-aminoquinoxaline-6-carboxylic acid, and how can reaction yields be maximized?

Methodological Answer: The synthesis of this compound typically involves multi-step protocols, including halogenation, amination, and carboxylation. Key strategies include:

  • Direct Amination : Reacting halogenated quinoxaline precursors (e.g., 7-chloroquinoxaline-6-carboxylic acid) with ammonia or amine derivatives under reflux conditions. Catalysts like Keplerate-type complexes can achieve yields >95% under aqueous conditions .
  • Green Chemistry Approaches : Using non-toxic solvents (e.g., water or ethanol) and microwave-assisted synthesis to reduce reaction time and environmental impact .
  • Optimization Parameters : Adjusting temperature (e.g., 80–120°C), pH, and stoichiometric ratios of reactants to minimize side products.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Methodological Answer: Validation requires a combination of analytical techniques:

  • Chromatography : HPLC or UPLC with UV detection (λ = 254–280 nm) to assess purity (>98%).
  • Spectroscopy :
    • NMR (¹H/¹³C): Confirm the presence of the amino group (δ 5.2–6.0 ppm for NH₂) and carboxylic acid (δ 170–175 ppm for COOH) .
    • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ = 205.06 Da).
  • Elemental Analysis : Match experimental C/H/N ratios to theoretical values (e.g., C: 58.82%, H: 3.92%, N: 13.72%).

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

Methodological Answer: Discrepancies in bioactivity data often arise from variations in assay conditions or compound purity. Mitigation strategies include:

  • Orthogonal Assays : Validate antimicrobial activity using both broth microdilution (MIC) and disk diffusion methods .
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., HeLa, HEK293) to confirm specificity .
  • Structural Analog Comparison : Compare activity with derivatives (e.g., 6-fluoroquinoxaline-2-carboxylic acid) to identify critical functional groups .

Q. How does the electronic configuration of substituents on the quinoxaline ring influence bioactivity?

Methodological Answer: Electron-withdrawing groups (e.g., -F, -Cl) enhance binding to hydrophobic enzyme pockets (e.g., bacterial gyrase), while electron-donating groups (e.g., -NH₂, -OCH₃) improve solubility and bioavailability. Computational tools like DFT (Density Functional Theory) can predict charge distribution and reactive sites . For example:

  • Fluorine Substitution : Increases lipophilicity (logP = 1.2 vs. 0.8 for unsubstituted analogs) and membrane penetration .
  • Amino Group : Facilitates hydrogen bonding with Asp81 in DNA gyrase, critical for inhibitory activity .

Q. What computational models predict the interaction mechanisms of this compound with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets like DNA gyrase (PDB ID: 1KZN). The amino and carboxylic acid groups form hydrogen bonds with Thr165 and Glu50 .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER can assess stability of ligand-protein complexes over 100-ns trajectories.
  • QSAR Models : Relate substituent electronegativity to IC₅₀ values using partial least squares (PLS) regression .

Q. How can researchers address solubility challenges in in vitro assays for this compound?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based solutions to enhance aqueous solubility.
  • pH Adjustment : Dissolve in PBS (pH 7.4) or sodium bicarbonate (pH 8.5) to ionize the carboxylic acid group.
  • Pro-drug Synthesis : Modify the carboxylic acid to esters (e.g., ethyl ester) for improved cell permeability .

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